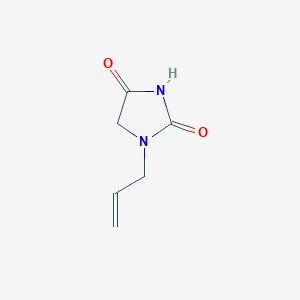

1-Allylhydantoin

Übersicht

Beschreibung

1-Allylhydantoin is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of hydantoin, characterized by the presence of an allyl group attached to the nitrogen atom at the first position of the hydantoin ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allylhydantoin can be synthesized through various methods. One common approach involves the reaction of hydantoin with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Key Alkylation Data

For bulky electrophiles (e.g., benzyl bromide), steric hindrance reduces reaction rates but maintains N-1 selectivity . Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) enables efficient C5-alkylation under mild conditions (room temperature, 1 h), achieving near-quantitative yields .

1,3-Dipolar Cycloaddition

This compound participates in 1,3-dipolar cycloadditions with nitrile oxides to form spirocyclic or fused hydantoin derivatives. This reaction proceeds in dichloromethane at room temperature, yielding isoxazoline-fused products within 10–20 minutes .

Cycloaddition Examples

| Nitrile Oxide | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Benzoyl nitrile oxide | Spirocyclic isoxazoline | 85 | CH₂Cl₂, 15 min, r.t. |

| Acetyl nitrile oxide | Fused bicyclic system | 78 | CH₂Cl₂, 10 min, r.t. |

These products serve as scaffolds for drug discovery, with demonstrated applications in antimicrobial and anticancer research .

Functionalization via Phase-Transfer Catalysis

Under phase-transfer conditions, this compound undergoes C5-selective alkylation with diverse electrophiles, including acrylates and allyl halides. Using TBAB as a catalyst in a biphasic system (water/CH₂Cl₂), the reaction achieves >90% yields within 1 hour .

Notable Transformations

| Electrophile | Product | Yield (%) | Reaction Time |

|---|---|---|---|

| Ethyl acrylate | C5-alkylated hydantoin | 98 | 1 h |

| Allyl bromide | C5-allyl derivative | 96 | 45 min |

This method avoids harsh bases and enables gram-scale synthesis with minimal purification .

Hydrolysis and Ring-Opening Reactions

This compound undergoes acid-catalyzed hydrolysis to form ureido acids, which can cyclize into β-amino acids. Concentrated HCl at 80°C cleaves the hydantoin ring within 24 hours, yielding allylglycine derivatives .

Hydrolysis Pathway

- Protonation of carbonyl oxygen.

- Nucleophilic attack by water at C5.

- Ring opening to form a ureido intermediate.

- Decarboxylation to produce β-allyl amino acids (e.g., allylglycine) .

Mercuration and Cross-Coupling

This compound reacts with mercuric acetate in ethanol to form mercury adducts at the allylic position. These intermediates participate in Heck-type cross-couplings with aryl halides, enabling C–C bond formation .

Reaction Scheme

- Mercuration :

- Cross-Coupling :

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1-Allylhydantoin has garnered attention in medicinal chemistry due to its potential therapeutic effects. Some key applications include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent in pharmaceuticals .

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound appears to induce apoptosis in these cells, highlighting its potential as a chemotherapeutic agent .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Research indicates that it can mitigate oxidative stress in neuronal cells, which is a contributing factor in conditions like Alzheimer's disease .

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture:

- Pesticidal Properties : Studies have demonstrated that this compound can act as a bioactive compound with pesticidal properties, effective against certain plant pathogens. Its application could lead to the development of environmentally friendly pesticides .

- Plant Growth Regulation : The compound has been investigated for its role as a plant growth regulator, promoting seed germination and enhancing root development in various crops. This application could significantly benefit agricultural productivity .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting its potential use as a natural preservative in food products.

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results showed an IC50 value of 15 µM for MCF-7 cells, indicating significant potential for further development into anticancer therapies.

- Plant Growth Promotion Experiment : An experimental setup was conducted to evaluate the effects of this compound on tomato plants. The treated plants showed a 30% increase in root biomass compared to untreated controls, indicating its effectiveness as a growth regulator.

Wirkmechanismus

The mechanism of action of 1-allylhydantoin involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or modulating receptor activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Hydantoin: The parent compound, lacking the allyl group.

Thiohydantoin: A sulfur-containing analogue.

Iminohydantoin: An imine derivative of hydantoin.

Uniqueness: 1-Allylhydantoin is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydantoin derivatives and expands its range of applications .

Biologische Aktivität

1-Allylhydantoin is a member of the hydantoin class of compounds, which are five-membered heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and interactions with biological systems.

Synthesis of this compound

This compound can be synthesized through various methods, including alkylation of hydantoins using potassium bases. Studies have shown that N1-selective alkylation can yield derivatives with varying biological activities. For instance, the reaction of hydantoin with allyl bromide under basic conditions has been reported to produce N1-allylated derivatives effectively .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For example, a study evaluated the cytotoxic effects of several hydantoins, including this compound, against human cancer cell lines such as HepG2 (liver), A2780 (ovarian), and MCF7 (breast) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against the MCF7 cell line, with IC50 values as low as 4.5 µmol/L for some compounds .

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| This compound | MCF7 | 4.5 |

| Other Hydantoins | HFF1 | 12.0 |

| Other Hydantoins | HepG2 | >50 |

The mechanism by which this compound exerts its antiproliferative effects may involve interactions with key cellular pathways and proteins. It has been suggested that modifications within the hydantoin ring can influence the compound's ability to inhibit drug transporters such as P-glycoprotein (P-gp). Compounds structurally similar to this compound have shown varying degrees of inhibition on P-gp-mediated efflux, which plays a critical role in drug resistance in cancer cells .

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a controlled study, researchers synthesized a series of hydantoins and evaluated their cytotoxic effects on multiple cancer cell lines. The results demonstrated that certain derivatives, including those with allyl substitutions, had enhanced antiproliferative properties compared to their non-alkylated counterparts. The study concluded that structural modifications could significantly impact biological activity .

Case Study 2: Drug Interaction Studies

Another investigation focused on the interaction of hydantoins with P-gp. The study utilized rhodamine 123 as a substrate to assess the efflux activity in cells expressing high levels of P-gp. It was found that some derivatives could increase the retention of rhodamine 123 in these cells, suggesting potential applications in overcoming drug resistance in cancer therapy .

Eigenschaften

IUPAC Name |

1-prop-2-enylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDTTZWHFZUVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621618 | |

| Record name | 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3366-93-6 | |

| Record name | 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3366-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-allylhydantoin suitable for developing antibacterial materials?

A: this compound acts as a precursor for generating N-chloramines, potent biocidal agents. This is achieved by grafting this compound onto a material's surface, followed by chlorination. The resulting N-chloramine-decorated material exhibits enhanced antibacterial activity. [, ]

Q2: How does the combination of this compound-derived N-chloramines with other materials enhance their antibacterial properties?

A: The research suggests a synergistic antibacterial effect when this compound-derived N-chloramines are combined with other materials. For example, in the case of silver chloride nanoparticles embedded in silica (AgCl@S) [], both the silver chloride and the N-chloramines contribute to bacterial inactivation. Silver ions released from silver chloride are known for their broad-spectrum antibacterial activity. Meanwhile, N-chloramines offer potent oxidizing power, further contributing to the overall bactericidal effect.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.